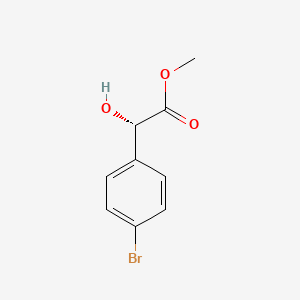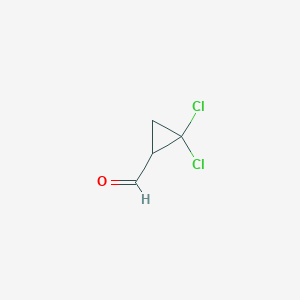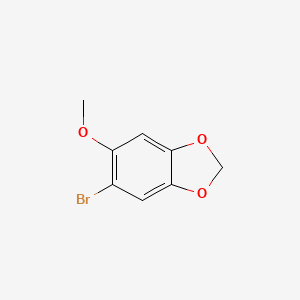
5-bromo-2,9-dimethyl-1,10-phenanthroline
Übersicht
Beschreibung
5-bromo-2,9-dimethyl-1,10-phenanthroline (5-Br-2,9-DMP) is an organic compound that is widely used in a variety of scientific research applications. It is a brominated derivative of 1,10-phenanthroline, a five-membered heterocyclic aromatic compound with a planar structure. 5-Br-2,9-DMP is a reddish-brown crystalline solid with a melting point of 154-156 °C. It is soluble in common organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
5-Bromo-2,9-dimethyl-1,10-phenanthroline has been utilized in various synthesis and functionalization processes. For instance, it has been used as a starting material in the synthesis of A,D‐(1,10‐Phenanthroline)‐bridged calix[6]arene dendrimers, showcasing its role in forming complex organic structures (Eggert & Lüning, 2007). Additionally, it serves as a versatile building block for the construction of 5-substituted neocuproines, which are essential in connecting different substituents to the 1,10-phenanthroline moiety (Eggert, Lüning, & Näther, 2005).
Application in Metal Oxidation Catalysts
Research has shown that 5-bromo-2,9-dimethyl-1,10-phenanthroline derivatives can be used in the synthesis of metal oxidation catalysts. For example, its halogenated derivatives have been explored as potential robust ligands for metal oxidation catalysts (Beer, Jiménez, & Drago, 1993).
Monolayer Formation on Gold Substrates
This compound has been instrumental in forming self-assembled monolayers on gold substrates, utilizing phenanthroline-Au interactions. This application is significant in the field of surface chemistry and nanotechnology (Domínguez, Echegoyen, Cunha, & Tao, 1998).
Development of Microelectrodes
It has been used in the fabrication of a random assembly of microelectrodes (RAMs) through the electrochemical reduction process. This application is crucial in developing advanced electrochemical sensors and devices (Valencia et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-2,9-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXBIKBFITJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)Br)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,9-dimethyl-1,10-phenanthroline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)





![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)
